5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one: is a complex organic compound belonging to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a phenethyl group attached to a pyrimidoindole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Addition of the Methyl and Phenethyl Groups: These groups are typically added through alkylation reactions using methylating and phenethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrimidoindole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution of the fluorobenzyl group may introduce various functional groups.
Scientific Research Applications
5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- 5-(2-bromobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- 5-(2-methylbenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
The presence of the fluorobenzyl group in 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methyl-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c1-18-11-12-23-21(15-18)24-25(30(23)16-20-9-5-6-10-22(20)27)26(31)29(17-28-24)14-13-19-7-3-2-4-8-19/h2-12,15,17H,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRLFGGTRDMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CCC4=CC=CC=C4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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